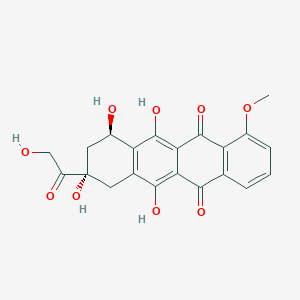

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

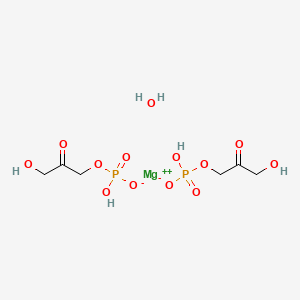

Adriamycinone can be prepared through both fermentation and chemical synthesis methods:

Fermentation Method: Adriamycinone is produced by aerobic fermentation of the bacterium Streptomyces peucetius var. caesius.

Chemical Synthesis: Adriamycinone can also be synthesized from daunomycin (daunorubicin). The process involves reacting daunomycin with a halogen (bromine or iodine) in an inert organic solvent, followed by treatment with an alkali-metal acetate in the presence of a polar solvent.

Analyse Des Réactions Chimiques

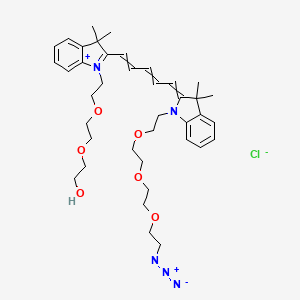

Adriamycinone undergoes various chemical reactions, including:

Oxidation: Adriamycinone can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of adriamycinone can yield hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Adriamycinone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential intermediates in the synthesis of other anthracycline antibiotics .

Applications De Recherche Scientifique

Adriamycinone has a wide range of applications in scientific research:

Mécanisme D'action

Adriamycinone exerts its effects through several mechanisms:

DNA Intercalation: Adriamycinone intercalates into the DNA double helix, disrupting DNA replication and transcription.

Topoisomerase II Inhibition: Adriamycinone stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to DNA breaks.

Free Radical Formation: Adriamycinone promotes the formation of reactive oxygen species, which cause oxidative damage to cellular components.

These mechanisms collectively contribute to the cytotoxic effects of adriamycinone on cancer cells .

Comparaison Avec Des Composés Similaires

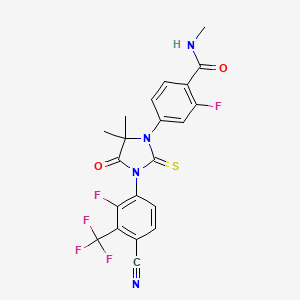

Adriamycinone is structurally and functionally similar to other anthracycline antibiotics, including:

Daunomycin (Daunorubicin): Both compounds share a similar tetracyclic quinoid structure and are used in cancer treatment.

Pirarubicin: Another derivative of adriamycin, pirarubicin has modifications that enhance its antitumor activity and reduce cardiotoxicity.

Adriamycinone is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and therapeutic applications .

Propriétés

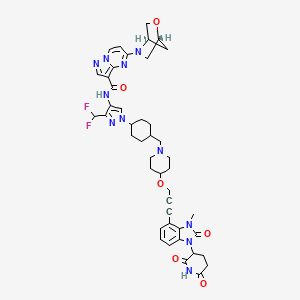

Formule moléculaire |

C21H18O9 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

(7R,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21+/m1/s1 |

Clé InChI |

IBZGBXXTIGCACK-UZJPJQLHSA-N |

SMILES isomérique |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |

SMILES canonique |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)